molecular formula C12H16BN3O2 B1403097 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine CAS No. 1331768-81-0

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine

Katalognummer: B1403097
CAS-Nummer: 1331768-81-0
Molekulargewicht: 245.09 g/mol
InChI-Schlüssel: UBBGUUCZULKRHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine is a useful research compound. Its molecular formula is C12H16BN3O2 and its molecular weight is 245.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine is a compound of significant interest in medicinal chemistry due to its structural features that allow for diverse biological activities. The incorporation of the dioxaborolane moiety is particularly notable for enhancing the compound's interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BN3O2C_{12}H_{16}BN_3O_2, with a molecular weight of approximately 232.08 g/mol. The structure includes a pyrazolo[1,5-A]pyrazine core which is known for its potential in drug development.

Biological Activity Overview

Research has indicated that pyrazolo[1,5-A]pyrazine derivatives exhibit a range of biological activities including:

  • Antiviral Properties : Compounds in this class have shown promise as inhibitors against various viruses by targeting specific viral enzymes or host cell pathways.
  • Anticancer Activity : Some derivatives demonstrate selective cytotoxicity towards cancer cells, making them candidates for further development as anticancer agents.
  • Enzyme Inhibition : The ability to inhibit kinases such as CSNK2 has been highlighted in studies, showcasing the potential for these compounds in therapeutic applications.

Antiviral Activity

A study explored the antiviral efficacy of pyrazolo[1,5-A]pyrazine derivatives against β-coronaviruses. The findings suggested that modifications to the core structure could enhance binding affinity and selectivity towards viral targets. Notably, certain analogs demonstrated effective inhibition of viral replication in vitro ( ).

Anticancer Activity

In another investigation focusing on enzyme inhibition related to cancer pathways, derivatives of pyrazolo[1,5-A]pyrazine were tested for their ability to inhibit CSNK2A2. Compounds showed improved potency compared to previous generations of inhibitors, with some achieving up to four-fold increases in activity against specific cancer cell lines ( ).

Case Study 1: CSNK2 Inhibition

In a series of experiments aimed at developing CSNK2 inhibitors, researchers synthesized various pyrazolo[1,5-A]pyrazine derivatives. One compound exhibited an IC50 value of 50 nM against CSNK2A2 and demonstrated significant selectivity over other kinases. This selectivity is crucial for minimizing off-target effects in therapeutic applications ( ).

Case Study 2: Antiviral Efficacy

Another study evaluated the antiviral properties of a related compound against SARS-CoV-2. The compound was found to inhibit viral entry into host cells effectively. This was attributed to its ability to disrupt the interaction between viral proteins and host cell receptors ( ).

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (nM)TargetReference
AntiviralCompound A200Viral Entry
CSNK2 InhibitionCompound B50CSNK2A2
CytotoxicityCompound C150Cancer Cell Lines

Table 2: Structure-Activity Relationship (SAR)

ModificationActivity ChangeRemarks
Dioxaborolane SubstitutionIncreased PotencyEnhances binding affinity
Nitrogen Position VariationVariable ActivityCritical for selectivity

Eigenschaften

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-15-16-6-5-14-8-10(9)16/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBGUUCZULKRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Obtained from 3-bromopyrazolo[1,5-a]pyrazine (Preparation 23c) following the experimental procedure as described in Preparation 27a, irradiating the reaction mixture at 100° C. for 1 h. The crude product was used without further purification in the next synthetic step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Reactant of Route 3
Reactant of Route 3
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Reactant of Route 4
Reactant of Route 4
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Reactant of Route 5
Reactant of Route 5
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine
Reactant of Route 6
Reactant of Route 6
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.